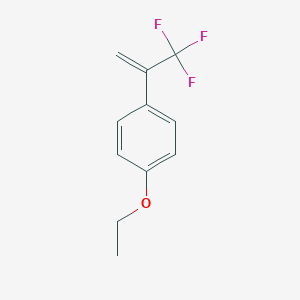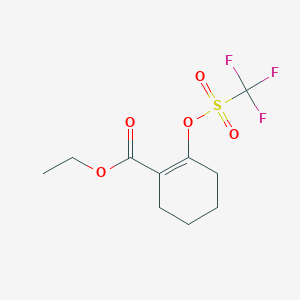
2-Oxazolidinone,5-(hydroxymethyl)-4-methyl-3-(1-methylethyl)-,(4S-cis)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazolidinone,5-(hydroxymethyl)-4-methyl-3-(1-methylethyl)-,(4S-cis)-(9CI) is a complex organic compound belonging to the oxazolidinone class. This compound is characterized by its unique structure, which includes a five-membered ring containing both nitrogen and oxygen atoms. The presence of hydroxymethyl, methyl, and isopropyl groups further distinguishes this compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone,5-(hydroxymethyl)-4-methyl-3-(1-methylethyl)-,(4S-cis)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with a carbonyl compound, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These can include continuous flow processes, which allow for better control over reaction parameters and higher throughput. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxazolidinone,5-(hydroxymethyl)-4-methyl-3-(1-methylethyl)-,(4S-cis)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazolidinone ring can be reduced under specific conditions to form an amino alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino alcohols.
Substitution: Formation of various substituted oxazolidinones.
Applications De Recherche Scientifique
2-Oxazolidinone,5-(hydroxymethyl)-4-methyl-3-(1-methylethyl)-,(4S-cis)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Oxazolidinone,5-(hydroxymethyl)-4-methyl-3-(1-methylethyl)-,(4S-cis)-(9CI) involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxazolidinone: The parent compound, lacking the hydroxymethyl, methyl, and isopropyl groups.
4-Methyl-2-oxazolidinone: A simpler derivative with only a methyl group.
5-Hydroxymethyl-2-oxazolidinone: A derivative with a hydroxymethyl group.
Uniqueness
2-Oxazolidinone,5-(hydroxymethyl)-4-methyl-3-(1-methylethyl)-,(4S-cis)-(9CI) is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can confer distinct chemical and biological properties, making it valuable for specialized applications.
Propriétés
IUPAC Name |
(4S,5S)-5-(hydroxymethyl)-4-methyl-3-propan-2-yl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5(2)9-6(3)7(4-10)12-8(9)11/h5-7,10H,4H2,1-3H3/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYGTXFCNXHUOJ-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1C(C)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](OC(=O)N1C(C)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide](/img/structure/B40496.png)
![(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate](/img/structure/B40497.png)








